molecular formula C10H21NO B6354594 1-Cyclohexylamino-2-butanol CAS No. 68058-00-4

1-Cyclohexylamino-2-butanol

Cat. No. B6354594
CAS RN: 68058-00-4
M. Wt: 171.28 g/mol
InChI Key: CVHZCKZWBGOIFJ-UHFFFAOYSA-N
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Description

1-Cyclohexylamino-2-butanol, or 1-CHAB, is an organic compound with a cyclohexyl group attached to an amino group and a butanol group. It is a colorless liquid with a strong odor, and is found in some industrial and laboratory applications. 1-CHAB is a versatile compound, with a range of applications in the synthesis of pharmaceuticals, plastics, and other products.

Scientific Research Applications

1-CHAB has a range of scientific research applications. It is used as a reagent in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals. It is also used as a solvent in the synthesis of plastics and other polymers materials. In addition, 1-CHAB is used in the synthesis of surfactants, which are used in a wide range of products, from cosmetics to detergents.

Mechanism Of Action

The mechanism of action of 1-CHAB is not fully understood. However, it is believed that the cyclohexyl group of 1-CHAB binds to active sites on enzymes, which in turn alters the structure and activity of the enzymes. This alteration of enzyme activity can lead to changes in the biochemical and physiological effects of the compound.

Biochemical And Physiological Effects

1-CHAB has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to inhibit the growth of certain types of cancer cells. Additionally, 1-CHAB has been found to have an analgesic effect, and has been used in the treatment of pain.

Advantages And Limitations For Lab Experiments

The main advantage of 1-CHAB for lab experiments is its low cost and relative ease of synthesis. Additionally, it is a versatile compound that can be used in a variety of applications. However, 1-CHAB is volatile and has a strong odor, so it should be handled with care in the laboratory. It is also important to note that 1-CHAB is a hazardous compound, and should be handled with appropriate safety precautions.

Future Directions

1-CHAB has a range of potential future applications. It could be used as a solvent in the synthesis of new materials, such as plastics and other polymers. Additionally, it could be used in the synthesis of new pharmaceuticals and surfactants. Furthermore, its anti-inflammatory, anti-microbial, and analgesic properties could be explored further for potential therapeutic applications. Finally, its mechanism of action could be studied in greater detail to better understand its biochemical and physiological effects.

properties

IUPAC Name

1-(cyclohexylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZCKZWBGOIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylamino-2-butanol

Synthesis routes and methods I

Procedure details

To methanol (200 ml) are added 1,2-epoxybutane (72.2 g) and cyclohexylamine (99.2 g), and the mixture is refluxed for 6 hours. The mixture is concentrated under reduced pressure to remove the solvent to give N-(2-hydroxybutyl)-N-cyclohexylamine (105 g) as a colorless oil.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Amino-2-butanol (120 g) is added dropwise into a solution of cyclohexanone (132 g) in ethanol (600 ml) at room temperature, and the mixture is stirred at room temperature for one day. To the reaction solution is added 10% palladium-carbon (6 g), and the mixture is subjected to catalytic hydrogenation at 60° C. under 4 atms of hydrogen gas. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure, and distilled under reduced pressure to give N-(2-hydroxybutyl)-N-cyclohexylamine (223 g) as a colorless oil.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
6 g
Type
catalyst
Reaction Step Three

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